12-Mercaptododecanoic acid

Descripción

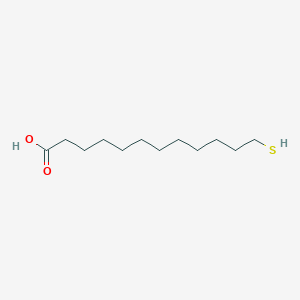

Structure

3D Structure

Propiedades

IUPAC Name |

12-sulfanyldodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAWVOFJSUUKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340708 | |

| Record name | 12-Mercaptododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82001-53-4 | |

| Record name | 12-Mercaptododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-Mercaptododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 12-Mercaptododecanoic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Mercaptododecanoic acid (12-MDA) is a bifunctional organic molecule that has garnered significant interest in various scientific and technological fields, particularly in nanotechnology, materials science, and bioconjugation. Its unique structure, featuring a long hydrocarbon chain with a terminal thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, allows it to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, especially gold. This guide provides a comprehensive overview of the chemical and physical properties of 12-MDA, detailed experimental protocols for its use, and explores its key applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding its behavior in various experimental setups.

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₂S |

| Molecular Weight | 232.38 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 45-50 °C[1] |

| Boiling Point | 366.5 ± 15.0 °C (Predicted) |

| Density | 0.987 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.78 ± 0.10 (Predicted) |

| Solubility | Soluble in many organic solvents such as ethanol (B145695), methanol, and chloroform. |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. Below are the expected characteristic signals in various spectroscopic techniques.

| Spectroscopic Technique | Characteristic Signals |

| ¹H NMR | The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (δ ~10-12 ppm), a triplet for the methylene (B1212753) protons adjacent to the thiol (δ ~2.5 ppm), a triplet for the methylene protons adjacent to the carbonyl group (δ ~2.3 ppm), and a broad multiplet for the long methylene chain (δ ~1.2-1.6 ppm). The thiol proton may appear as a triplet around δ ~1.3 ppm. |

| ¹³C NMR | The carbon NMR spectrum will typically display a signal for the carbonyl carbon around δ ~180 ppm. The methylene carbon attached to the sulfur atom is expected around δ ~24 ppm, while the methylene carbon adjacent to the carbonyl group should appear around δ ~34 ppm. The other methylene carbons of the alkyl chain will have signals in the range of δ ~25-30 ppm. |

| FT-IR (Infrared) | The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp C=O stretching peak will be present around 1700 cm⁻¹. The S-H stretching vibration is often weak and appears around 2550 cm⁻¹. Characteristic C-H stretching bands for the alkyl chain will be observed in the 2850-2950 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 232. Common fragmentation patterns would involve the loss of water (H₂O) and the cleavage of the alkyl chain. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key reactions of this compound, including the formation of self-assembled monolayers.

Synthesis of this compound from 12-Bromododecanoic Acid

A common laboratory-scale synthesis involves the nucleophilic substitution of a haloalkanoic acid with a thiol-containing nucleophile.

Materials:

-

12-Bromododecanoic acid[2]

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Thiouronium Salt Formation: In a round-bottom flask, dissolve 12-bromododecanoic acid and a slight molar excess of thiourea in ethanol. Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture, add a solution of sodium hydroxide and reflux for another few hours to hydrolyze the thiouronium salt to the corresponding thiol.

-

Acidification and Extraction: Cool the mixture to room temperature and acidify with hydrochloric acid until the pH is acidic. The product, this compound, will precipitate. Extract the product into diethyl ether.

-

Drying and Solvent Removal: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent or solvent mixture (e.g., hexane/ethyl acetate)[3]

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude 12-MDA in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Formation of Self-Assembled Monolayers (SAMs) on Gold

The formation of SAMs is a cornerstone application of 12-MDA. This process involves the spontaneous organization of the molecules on a gold surface.

Materials:

-

Gold substrate (e.g., gold-coated silicon wafer, gold nanoparticles)

-

This compound

-

Ethanol (absolute)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or another suitable cleaning agent.

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Clean the gold substrate meticulously. A common method is to immerse the substrate in Piranha solution for a few minutes, followed by thorough rinsing with deionized water and ethanol, and then drying under a stream of nitrogen.

-

SAM Solution Preparation: Prepare a dilute solution of this compound in ethanol (typically 1-10 mM).

-

Immersion: Immerse the clean, dry gold substrate into the 12-MDA solution.

-

Incubation: Allow the self-assembly process to occur by incubating the substrate in the solution for a sufficient amount of time, typically 12-24 hours, to ensure the formation of a well-ordered monolayer.

-

Rinsing and Drying: After incubation, remove the substrate from the solution, rinse it thoroughly with ethanol to remove any non-covalently bound molecules, and dry it under a gentle stream of nitrogen.

Esterification with N-Hydroxysuccinimide (NHS)

The carboxylic acid group of 12-MDA can be activated by forming an NHS ester, which is reactive towards primary amines, enabling bioconjugation.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)[4]

-

A carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide)[5]

Procedure:

-

Reaction Setup: Dissolve this compound and a slight molar excess of NHS in the anhydrous solvent in a reaction vessel.

-

Coupling Agent Addition: Add the carbodiimide coupling agent to the solution. If using DCC, a urea (B33335) byproduct will precipitate.

-

Reaction: Stir the reaction mixture at room temperature for several hours or overnight.

-

Work-up: If DCC was used, filter off the dicyclohexylurea byproduct. The solvent can then be removed under reduced pressure. The resulting NHS ester can be purified by recrystallization or chromatography.

Disulfide Bond Formation

The thiol group of 12-MDA can be oxidized to form a disulfide bond, which is a key reaction in forming dimers or cross-linked structures.

Materials:

-

This compound

-

An oxidizing agent (e.g., iodine, hydrogen peroxide, or air in the presence of a catalyst)[6]

-

A suitable solvent (e.g., ethanol, water)

Procedure:

-

Dissolution: Dissolve this compound in the chosen solvent.

-

Oxidation: Add the oxidizing agent to the solution. The reaction conditions (temperature, time, and catalyst) will depend on the chosen oxidizing agent. For example, stirring in the presence of a catalytic amount of iodine in ethanol can facilitate the oxidation.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, the product can be isolated by extraction and purified by chromatography or recrystallization.

Visualizations of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

12-Mercaptododecanoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 12-Mercaptododecanoic Acid

Introduction

This compound (12-MDA) is a bifunctional organic molecule that features a long hydrocarbon chain with a carboxylic acid group at one end and a thiol (mercaptan) group at the other. This unique structure makes it an important component in nanotechnology and materials science. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, enabling the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[1] The terminal carboxylic acid group provides a versatile functional handle that can be used to immobilize biomolecules, alter surface properties, or build more complex supramolecular structures.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the experimental protocols used for its characterization.

Molecular Structure and Identification

This compound consists of a flexible twelve-carbon aliphatic chain. This chain imparts van der Waals interactions that are crucial for the dense packing and stability of the self-assembled monolayers it forms. The terminal thiol (-SH) group acts as a robust anchor to surfaces, while the carboxylic acid (-COOH) head group dictates the surface chemistry, rendering it hydrophilic and available for further functionalization.

| Identifier | Value |

| IUPAC Name | 12-sulfanyldodecanoic acid[2] |

| CAS Number | 82001-53-4[3][4][5] |

| Molecular Formula | C₁₂H₂₄O₂S[2][3][5] |

| Molecular Weight | 232.38 g/mol [3][4][5] |

| SMILES String | OC(=O)CCCCCCCCCCCS[3] |

| InChI Key | SDAWVOFJSUUKMR-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of 12-MDA are summarized in the table below. These characteristics are essential for its handling, storage, and application in various experimental setups.

| Property | Value |

| Physical Form | Solid, white to off-white powder or crystals |

| Melting Point | 45-50 °C[3] |

| Boiling Point | 366.5 ± 15.0 °C (Predicted) |

| Flash Point | >110 °C (>230 °F)[4] |

| pKa | 4.78 ± 0.10 (Predicted) |

| Density | 0.987 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C[3] |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its characteristic spectral features can be accurately predicted based on the well-established behavior of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are dominated by the signals from the long alkyl chain, with distinct peaks corresponding to the protons and carbons adjacent to the thiol and carboxylic acid groups.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH ) |

| ~2.52 | Quartet | 2H | Methylene (B1212753) protons adjacent to thiol (-CH₂ -SH) |

| ~2.35 | Triplet | 2H | Methylene protons alpha to carbonyl (-CH₂ -COOH) |

| ~1.63 | Multiplet | 4H | Methylene protons beta to carbonyl and thiol |

| ~1.33 | Singlet (broad) | 1H | Thiol proton (-SH ) |

| ~1.26 | Multiplet | 12H | Remaining methylene protons in the alkyl chain |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~180 | Carbonyl carbon (-**COOH) |

| ~34 | Methylene carbon alpha to carbonyl (-CH₂-COOH) |

| ~24-34 | Methylene carbons of the alkyl chain |

| ~24.7 | Methylene carbon adjacent to thiol (-C**H₂-SH) |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The carboxylic acid moiety is identified by its characteristic broad O-H stretch and strong C=O stretch. The S-H stretch from the thiol group is often weak and can be difficult to observe.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded)[6][7] |

| 2920 & 2850 | Strong, Sharp | C-H Stretch | Alkyl Chain |

| ~2550 | Weak, Sharp | S-H Stretch | Thiol |

| 1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer)[7][8] |

| 1470-1410 | Medium | C-H Bend | Alkyl Chain |

| 1320-1210 | Medium | C-O Stretch | Carboxylic Acid[6] |

| 950-910 | Medium, Broad | O-H Bend | Carboxylic Acid[6] |

Mass Spectrometry (MS)

In mass spectrometry using electrospray ionization (ESI), 12-MDA would be expected to show a prominent molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data (ESI)

| m/z | Ion |

|---|---|

| 231.14 | [M-H]⁻ |

| 233.16 | [M+H]⁺ |

| 255.14 | [M+Na]⁺ |

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is adapted from standard procedures for the analysis of long-chain fatty acids.[9][10]

-

Sample Preparation : Dissolve 10-20 mg of 12-MDA in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[9]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer : Filter the solution through a small plug of glass wool into a 5 mm NMR tube to ensure a homogeneous solution.[9]

-

¹H NMR Acquisition :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum.

-

A longer acquisition time and a significantly larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[9]

-

-

Data Processing : Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy Protocol

This protocol outlines the standard procedure for obtaining an IR spectrum of a solid sample.

-

Sample Preparation (KBr Pellet Method) :

-

Mix approximately 1-2 mg of solid 12-MDA with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture thoroughly to a fine, homogeneous powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum : Record a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂, H₂O).

-

Data Acquisition : Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from standard methods for the analysis of free fatty acids.[11]

-

Derivatization : To improve volatility for Gas Chromatography (GC), the carboxylic acid group must be derivatized.

-

Dissolve the 12-MDA sample in a suitable solvent.

-

Add a derivatizing agent (e.g., pentafluorobenzyl bromide in acetonitrile (B52724) and diisopropylethylamine in acetonitrile) to convert the carboxylic acid to an ester.[11]

-

Allow the reaction to proceed at room temperature for approximately 20 minutes.[11]

-

-

Extraction : Extract the derivatized sample using a non-polar solvent like iso-octane.

-

Analysis :

-

Inject the extracted sample into a GC-MS system.

-

The GC will separate the derivatized 12-MDA from other components based on its boiling point and interaction with the column's stationary phase.

-

The mass spectrometer will ionize and fragment the eluted compound, providing a mass spectrum for identification.

-

Protocol for Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of a 12-MDA monolayer on a gold substrate, a primary application of this molecule.[12][13]

-

Substrate Preparation :

-

Use a clean gold-coated substrate (e.g., on silicon or glass).

-

Clean the substrate immediately before use by immersing it in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Extreme caution is required when handling piranha solution) .

-

Rinse the substrate thoroughly with deionized water, followed by absolute ethanol (B145695).

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

Thiol Solution Preparation :

-

Prepare a 1-5 mM solution of 12-MDA in absolute ethanol.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[12]

-

-

Self-Assembly :

-

Immerse the clean, dry gold substrate into the thiol solution in a sealed container.

-

To create a high-quality, ordered monolayer, minimize oxygen exposure by reducing the headspace above the solution and backfilling the container with an inert gas like nitrogen.[12]

-

Allow the self-assembly process to occur for 12-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[12][13]

-

-

Post-Assembly Rinsing :

-

After incubation, carefully remove the substrate from the solution.

-

Rinse the SAM-coated substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the substrate again under a stream of dry nitrogen. The functionalized surface is now ready for use.

-

Visualizations

Molecular Structure Diagram

The following diagram illustrates the key structural features of the this compound molecule, highlighting its bifunctional nature.

Caption: Molecular structure of this compound.

Experimental Workflow for SAM Formation

This diagram outlines the key steps involved in the fabrication of a self-assembled monolayer of 12-MDA on a gold surface.

Caption: Workflow for Self-Assembled Monolayer (SAM) formation.

References

- 1. cenmed.com [cenmed.com]

- 2. This compound | C12H24O2S | CID 566670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 96 82001-53-4 [sigmaaldrich.com]

- 4. 12-メルカプトドデカン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 82001-53-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. benchchem.com [benchchem.com]

- 10. magritek.com [magritek.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Role of 12-Mercaptododecanoic Acid in Advanced Scientific Research and Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Mercaptododecanoic acid (MDA) is a bifunctional molecule that has garnered significant attention in the fields of nanotechnology, materials science, and drug development. Its unique structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group connected by a 12-carbon alkyl chain, allows it to form highly ordered, self-assembled monolayers (SAMs) on various surfaces, most notably gold. This guide provides a comprehensive overview of the applications of MDA, with a focus on its use in surface functionalization for biosensors, nanoparticle modification, and as a linker for biomolecule immobilization. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.

Core Applications of this compound

The primary utility of this compound lies in its ability to form robust and well-defined self-assembled monolayers. The thiol group exhibits a strong affinity for gold and other noble metal surfaces, leading to the spontaneous formation of a dense, organized monolayer. The terminal carboxylic acid group then provides a versatile platform for a variety of subsequent chemical modifications.

The main applications include:

-

Surface Modification and Functionalization: MDA-based SAMs transform a bare metal surface into a functional interface with tunable properties such as wettability and chemical reactivity.[1]

-

Biosensor Development: The carboxylic acid terminus serves as an anchor point for the covalent attachment of biorecognition elements like antibodies, enzymes, and nucleic acids, which are fundamental components of biosensors.[1]

-

Nanoparticle Functionalization: MDA is used to coat and stabilize nanoparticles, preventing their aggregation and providing a functional handle for further conjugation with therapeutic agents or targeting ligands.[1][2]

-

Biomolecule Immobilization: It acts as a linker molecule to covalently bind proteins, peptides, and DNA to surfaces for various research and diagnostic purposes.[1]

-

Creation of Hydrophilic Surfaces: The carboxylic acid groups render the surface hydrophilic, which can be crucial for biocompatibility and for minimizing non-specific protein adsorption in biological assays.

Quantitative Data on Alkanethiol Self-Assembled Monolayers

The following tables summarize key quantitative parameters for alkanethiol SAMs on gold surfaces. While data for this compound is not always explicitly available, data from similar long-chain alkanethiols with carboxylic acid termini (e.g., 11-Mercaptoundecanoic acid, 16-Mercaptohexadecanoic acid) provide a reliable reference for the expected properties of MDA SAMs.

| Parameter | 12-Dodecanethiol (DDT) | 11-Mercaptoundecanoic Acid (MUA) | 16-Mercaptohexadecanoic Acid (MHDA) |

| Terminal Group | Methyl (-CH₃) | Carboxyl (-COOH) | Carboxyl (-COOH) |

| Surface Character | Hydrophobic | Hydrophilic | Hydrophilic |

| Water Contact Angle | ~105° - 110° | ~10° - 20° (protonated) | <10° (protonated) |

| SAM Thickness (XPS) | ~1.6 nm | ~1.5 nm | ~2.1 nm |

| RMS Roughness (AFM) | ~0.2 - 0.4 nm | ~0.3 - 0.6 nm | ~0.4 - 0.7 nm |

| Surface Coverage (XPS) | ~4.6 molecules/nm² | ~4.9 molecules/nm² | ~4.8 molecules/nm² |

Table 1: Comparative Physicochemical Properties of Alkanethiol SAMs on Gold. This table presents a comparison of key physical and chemical properties of self-assembled monolayers formed from different alkanethiols on a gold substrate. The data for DDT, MUA, and MHDA are representative of neutral, and acidic terminal groups, respectively, and provide an expected range for the behavior of this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~2920 | CH₂ asymmetric stretching |

| ~2850 | CH₂ symmetric stretching |

| ~1700 - 1740 | C=O stretching of protonated -COOH |

| ~1550 - 1600 | C=O stretching of deprotonated -COO⁻ |

| ~1470 | CH₂ scissoring |

| ~1410 | C-O-H in-plane bending of -COOH |

Table 2: Typical FTIR Peak Assignments for Carboxylic Acid-Terminated Alkanethiol SAMs on Gold. This table lists the characteristic infrared absorption peaks for self-assembled monolayers of alkanethiols with a terminal carboxylic acid group, such as this compound, on a gold surface.[3][4]

| Parameter | Value Range | Description |

| Association Rate Constant (kₐ) | 10³ - 10⁶ M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant (kₔ) | 10⁻³ - 10⁻⁵ s⁻¹ | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant (Kₔ) | 10⁻⁶ - 10⁻¹¹ M | The ratio of kₔ/kₐ, indicating the affinity of the interaction. |

Table 3: Representative Kinetic and Affinity Constants for Protein-Ligand Interactions on a Functionalized Gold Surface Measured by Surface Plasmon Resonance (SPR). This table provides a general range for the kinetic and affinity constants that can be expected when measuring the interaction of a protein with a ligand immobilized on a this compound-functionalized surface. The actual values are highly dependent on the specific interacting partners.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol details the procedure for creating a high-quality MDA SAM on a gold substrate, a critical first step for many applications.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

This compound (MDA)

-

Absolute ethanol (B145695) (200 proof)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (EXTREME CAUTION: Highly corrosive and reactive)

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen or argon gas

-

Clean glassware (beakers, petri dishes)

-

Non-magnetic tweezers

Methodology:

-

Substrate Cleaning (Piranha Solution):

-

Safety Precaution: This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Prepare the Piranha solution by slowly and carefully adding the hydrogen peroxide to the sulfuric acid in a glass beaker. Never add the acid to the peroxide. The solution is highly exothermic.

-

Using tweezers, carefully immerse the gold substrates in the Piranha solution for 5-10 minutes.

-

Remove the substrates and rinse them thoroughly with copious amounts of ultrapure water.

-

Dry the substrates under a gentle stream of high-purity nitrogen or argon gas. Use immediately to prevent recontamination.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.32 mg of MDA in 10 mL of absolute ethanol.

-

-

Self-Assembly Process:

-

Place the cleaned, dry gold substrates in a clean glass container.

-

Pour the MDA solution over the substrates, ensuring they are fully submerged.

-

Seal the container to prevent solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After incubation, remove the substrates from the thiol solution with clean tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound MDA.

-

Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen or argon gas.

-

Protocol 2: Covalent Immobilization of Proteins onto an MDA-Functionalized Surface via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid groups of the MDA SAM and the subsequent covalent attachment of a protein.

Materials:

-

MDA-functionalized gold substrate (from Protocol 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0

-

Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Protein solution (in Immobilization Buffer)

-

Blocking Buffer: 1 M ethanolamine, pH 8.5

-

Ultrapure water

Methodology:

-

Activation of Carboxylic Acid Groups:

-

Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS (or Sulfo-NHS) in Activation Buffer.

-

Immerse the MDA-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming a reactive NHS ester.

-

-

Rinsing:

-

Briefly rinse the activated substrate with the Immobilization Buffer to remove excess EDC and NHS.

-

-

Protein Immobilization:

-

Immediately immerse the activated substrate in the protein solution (typically 0.1-1 mg/mL in Immobilization Buffer).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Blocking:

-

To deactivate any remaining active NHS esters and prevent non-specific binding, immerse the substrate in the Blocking Buffer for 10-15 minutes.

-

-

Final Rinsing:

-

Rinse the substrate with the Immobilization Buffer and then with ultrapure water.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Caption: Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

Caption: Step-wise process for covalent protein immobilization on an MDA-functionalized surface.

Caption: Logical workflow for the fabrication and operation of a biosensor using an MDA-functionalized surface.

Conclusion

This compound is a powerful and versatile tool for the surface engineering of gold and other noble metal substrates. Its ability to form well-defined self-assembled monolayers with a functional carboxylic acid terminus makes it invaluable for a wide range of applications in research, diagnostics, and drug development. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and scientists with the necessary information to effectively utilize this compound in their work, paving the way for advancements in areas such as biosensing, targeted drug delivery, and fundamental studies of biomolecular interactions.

References

An In-depth Technical Guide to the Synthesis and Purification of 12-Mercaptododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 12-mercaptododecanoic acid (12-MDA), a crucial bifunctional molecule widely utilized in nanotechnology, surface functionalization, and bioconjugation applications. The information presented herein is intended to equip researchers and professionals in drug development and related scientific fields with a thorough understanding of the methodologies for obtaining high-purity 12-MDA.

Introduction

This compound (HS(CH₂)₁₁COOH) is a long-chain fatty acid derivative featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group. This unique structure allows for the versatile anchoring of the molecule to various surfaces and the subsequent attachment of other molecules. The thiol group exhibits a strong affinity for gold and other noble metal surfaces, forming self-assembled monolayers (SAMs), while the carboxylic acid group can be readily functionalized for the immobilization of biomolecules, nanoparticles, or other chemical entities. The synthesis of high-purity 12-MDA is therefore a critical step for numerous advanced applications.

Synthesis of this compound

The most prevalent and efficient synthetic route to this compound commences with the nucleophilic substitution of 12-bromododecanoic acid using thiourea (B124793), followed by the hydrolysis of the resulting isothiouronium salt intermediate. This two-step, one-pot synthesis is favored for its reliability and the commercial availability of the starting materials.

Reaction Scheme

The overall reaction can be summarized as follows:

-

Formation of the Isothiouronium Salt: 12-bromododecanoic acid reacts with thiourea in an SN2 reaction to form S-(11-carboxyundecyl)isothiouronium bromide.

-

Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions to yield this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic methodologies.

Materials:

-

12-Bromododecanoic acid

-

Thiourea

-

Ethanol (B145695) (95%)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Step 1: Formation of S-(11-carboxyundecyl)isothiouronium bromide

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 12-bromododecanoic acid (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.

-

Heat the mixture to reflux and maintain for a period of 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of the isothiouronium salt should form.

-

-

Step 2: Hydrolysis to this compound

-

To the reaction mixture containing the isothiouronium salt, add a solution of sodium hydroxide (3 equivalents) in deionized water.

-

Continue to reflux the mixture for an additional 2-3 hours to facilitate the hydrolysis of the intermediate.

-

After cooling to room temperature, the reaction mixture is poured into an excess of cold, dilute hydrochloric acid to precipitate the crude this compound.

-

-

Work-up:

-

The precipitated solid is collected by vacuum filtration using a Büchner funnel.

-

The crude product is washed thoroughly with cold deionized water to remove any inorganic salts.

-

The solid is then dried under vacuum to yield the crude this compound.

-

Purification of this compound

Purification of the crude 12-MDA is essential to remove any unreacted starting materials, by-products, or residual reagents. Recrystallization is the most effective method for obtaining high-purity 12-MDA.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Activated carbon (optional)

Equipment:

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Büchner funnel and flask

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated to reflux to remove colored impurities. The hot solution should then be filtered to remove the activated carbon.

-

-

Crystallization:

-

To the hot ethanolic solution, slowly add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

-

Allow the flask to cool slowly to room temperature. The formation of crystals should be observed.

-

To maximize the yield, the flask can then be placed in an ice bath for 30-60 minutes to promote further crystallization.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified this compound crystals under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value |

| Starting Material | 12-Bromododecanoic acid |

| Reagents | Thiourea, Sodium Hydroxide |

| Solvent | Ethanol (95%) |

| Typical Reaction Yield | 75-85% (crude) |

| Purification Method | Recrystallization (Ethanol/Water) |

| Purity after Recrystallization | >98% |

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₂S |

| Molecular Weight | 232.39 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-81 °C |

| Solubility | Soluble in ethanol, methanol, THF |

| Technique | Observed Chemical Shifts (δ, ppm) in CDCl₃ |

| ¹H NMR | ~2.52 (q, J = 7.4 Hz, 2H, -CH₂-SH), ~2.35 (t, J = 7.5 Hz, 2H, -CH₂-COOH), ~1.63 (m, 4H, -CH₂-CH₂-COOH and -CH₂-CH₂-SH), ~1.25-1.40 (br s, 14H, -(CH₂)₇-), ~1.33 (t, J = 7.8 Hz, 1H, -SH) |

| ¹³C NMR | ~180.1 (-COOH), ~34.1 (-CH₂-COOH), ~34.0 (-CH₂-CH₂-SH), ~29.5, ~29.4, ~29.3, ~29.1, ~28.4 (-(CH₂)₇-), ~24.9 (-CH₂-CH₂-COOH), ~24.7 (-CH₂-SH) |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and purification processes for this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

An In-depth Technical Guide to 12-Mercaptododecanoic Acid (CAS Number: 82001-53-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12-Mercaptododecanoic acid (12-MDA), a bifunctional molecule widely utilized in nanotechnology, surface chemistry, and biosensor development. This document details its chemical and physical properties, provides a plausible synthesis protocol, and outlines its primary applications in the formation of self-assembled monolayers (SAMs) and the functionalization of nanoparticles. Detailed experimental protocols for these applications are provided, along with safety and handling information. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as 12-MDA, is a long-chain alkanethiol containing a terminal carboxylic acid group. This unique structure allows it to anchor to metal surfaces, particularly gold, via the thiol group, while the carboxylic acid terminus can be used for further functionalization or to control surface properties.

| Property | Value | Reference |

| CAS Number | 82001-53-4 | |

| Molecular Formula | C₁₂H₂₄O₂S | |

| Molecular Weight | 232.38 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 45-50 °C | |

| Boiling Point | >110 °C | [1] |

| Solubility | Soluble in many organic solvents. | |

| SMILES | O=C(O)CCCCCCCCCCCS | |

| InChI | 1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14) |

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of 12-bromododecanoic acid with thiourea (B124793), followed by hydrolysis of the resulting isothiouronium salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

12-bromododecanoic acid

-

Thiourea

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask, dissolve 12-bromododecanoic acid in ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The S-(11-carboxyundecyl)isothiouronium bromide salt may precipitate out of solution.

-

-

Hydrolysis to the Thiol:

-

To the reaction mixture containing the isothiouronium salt, add an aqueous solution of sodium hydroxide.

-

Reflux the mixture for several hours to hydrolyze the salt to the corresponding thiol.

-

After hydrolysis, cool the reaction mixture to room temperature.

-

-

Isolation and Purification:

-

Acidify the cooled reaction mixture with hydrochloric acid to protonate the carboxylic acid and precipitate the this compound.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum.

-

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

| ¹H NMR (CDCl₃, 300 MHz) - Predicted Chemical Shifts | δ (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | COOH | |

| 2.52 | q | 2H | -CH₂-SH | |

| 2.35 | t | 2H | -CH₂-COOH | |

| 1.55-1.70 | m | 4H | -CH₂-CH₂-SH, -CH₂-CH₂-COOH | |

| 1.20-1.40 | m | 14H | -(CH₂)₇- | |

| 1.33 | t | 1H | -SH |

| ¹³C NMR (CDCl₃, 75 MHz) - Predicted Chemical Shifts | δ (ppm) | Assignment |

| ~180 | COOH | |

| ~34 | -CH₂-COOH | |

| ~24-34 | -(CH₂)₉- | |

| ~24.7 | -CH₂-SH |

| FT-IR (KBr Pellet) - Characteristic Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |

| 2850-3000 | C-H stretch (alkane) | |

| 2550-2600 | S-H stretch (thiol) | |

| ~1700 | C=O stretch (carboxylic acid) | |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

Applications

The bifunctional nature of 12-MDA makes it a versatile molecule for surface modification and nanotechnology applications.

Self-Assembled Monolayers (SAMs)

12-MDA readily forms well-ordered self-assembled monolayers on gold surfaces. The thiol group chemisorbs onto the gold, while the long alkyl chain provides a densely packed, insulating layer. The terminal carboxylic acid groups can be used to create hydrophilic surfaces or as anchor points for the covalent attachment of biomolecules.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Nitrogen gas

-

Clean glass vials

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water and then with ethanol.

-

Dry the substrates under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1-10 mM solution of 12-MDA in anhydrous ethanol.

-

Place the cleaned, dry gold substrates in a clean glass vial.

-

Immerse the substrates in the 12-MDA solution.

-

Seal the vial and leave it undisturbed at room temperature for 12-24 hours to allow for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse the substrates thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.

-

Dry the SAM-coated substrates under a stream of nitrogen gas.

-

Caption: Workflow for forming a 12-MDA SAM on a gold substrate.

Nanoparticle Functionalization

12-MDA is frequently used as a capping agent to stabilize and functionalize gold nanoparticles (AuNPs). The thiol group binds to the nanoparticle surface, preventing aggregation, while the carboxylic acid groups provide a hydrophilic coating and a handle for further conjugation with biomolecules.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound

-

Ethanol

-

Deionized water

-

Centrifuge and centrifuge tubes

Procedure:

-

Preparation of 12-MDA Solution:

-

Prepare a stock solution of 12-MDA in ethanol (e.g., 10 mM).

-

-

Ligand Exchange:

-

To a solution of citrate-stabilized gold nanoparticles, add the 12-MDA solution dropwise while stirring. The amount of 12-MDA to be added will depend on the size and concentration of the AuNPs and the desired surface coverage.

-

Allow the mixture to stir at room temperature for several hours (e.g., 4-12 hours) to facilitate the exchange of citrate (B86180) ligands with 12-MDA.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant, which contains excess 12-MDA and displaced citrate.

-

Resuspend the nanoparticle pellet in deionized water or a buffer of choice.

-

Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.

-

-

Characterization:

-

The successful functionalization can be confirmed by techniques such as UV-Vis spectroscopy (a slight red-shift in the surface plasmon resonance peak is often observed), dynamic light scattering (DLS) to measure the hydrodynamic diameter, and Fourier-transform infrared spectroscopy (FTIR) to detect the presence of carboxylic acid groups.

-

Caption: Workflow for the functionalization of gold nanoparticles with 12-MDA.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

| Precautionary Statement | Code |

| Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |

| Wash skin thoroughly after handling | P264 |

| Use only outdoors or in a well-ventilated area | P271 |

| Wear protective gloves/protective clothing/eye protection/face protection | P280 |

| IF ON SKIN: Wash with plenty of soap and water | P302 + P352 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305 + P351 + P338 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a key enabling molecule in the fields of surface science and nanotechnology. Its bifunctional nature provides a robust platform for the controlled modification of surfaces and the development of functional nanomaterials. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, offering valuable information for researchers and professionals in drug development and related scientific disciplines. The detailed protocols and structured data presented herein are intended to facilitate the effective use of 12-MDA in a variety of research and development applications.

References

Alkanethiols for Gold Surface Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of alkanethiols for the surface modification of gold. It delves into the fundamental principles of self-assembled monolayer (SAM) formation, detailed experimental protocols for their preparation and characterization, and their applications in research and drug development. This document is intended to serve as a valuable resource for professionals seeking to utilize this robust and versatile surface chemistry.

Introduction to Alkanethiol Self-Assembled Monolayers (SAMs)

Alkanethiols are organic molecules with a sulfur-containing headgroup (thiol), an alkyl chain of varying length, and a terminal functional group. When exposed to a gold surface, these molecules spontaneously organize into a highly ordered, single molecular layer known as a self-assembled monolayer (SAM).[1][2] This process is driven by the strong, semi-covalent bond that forms between sulfur and gold, with an interaction energy of approximately 45 kcal/mol.[1] Van der Waals interactions between the adjacent alkyl chains further stabilize the monolayer, leading to a densely packed, crystalline-like structure.[1][2]

The resulting SAMs effectively transform the properties of the gold surface, allowing for precise control over wettability, biocompatibility, and chemical reactivity.[2][3] This tunability makes alkanethiol SAMs an invaluable tool in a wide range of applications, including biosensing, drug delivery, microarrays, and molecular electronics.[1][4]

The Structure of Alkanethiol SAMs on Gold

Alkanethiols on a gold (111) surface typically form a well-defined structure. The most common arrangement is the (√3 × √3)R30° lattice, where the alkyl chains are tilted at an angle of approximately 30 degrees from the surface normal.[1][5] This tilting allows for optimal van der Waals interactions between the chains, contributing to the stability and order of the monolayer.[1] The quality and ordering of the SAM are influenced by several factors, including the length of the alkyl chain, the purity of the alkanethiol, and the cleanliness of the gold substrate.[1][6] Generally, a well-ordered monolayer is formed with an alkyl chain of at least 10 carbons.[1]

Recent studies have revealed a more complex interfacial structure, suggesting that the bonding of the sulfur headgroup to the gold surface involves the incorporation of gold adatoms.[7][8] This leads to various structural phases depending on the chain length and surface coverage.[9][10]

Quantitative Data on Alkanethiol SAMs

The following tables summarize key quantitative data related to the formation and characterization of alkanethiol SAMs on gold surfaces.

| Parameter | Value | Reference |

| Formation & Structure | ||

| Sulfur-Gold Interaction Energy | ~45 kcal/mol | [1] |

| Alkyl Chain Tilt Angle (from surface normal) | ~30° | [1][5] |

| Minimum Carbon Chain Length for a Well-Ordered Monolayer | 10 | [1] |

| Electrochemical Properties | ||

| Capacitance of CH₃(CH₂)₂SH SAM on Ag | 9.1 ± 6.5 µF/cm² | [6] |

| Capacitance of CH₃(CH₂)₁₁SH SAM on Ag | 5.1 ± 2.6 µF/cm² | [6] |

| Capacitance of CH₃(CH₂)₁₇SH SAM on Ag | 4.2 ± 1.9 µF/cm² | [6] |

| Stability | ||

| Oxidative Stability of Alkanethiol SAMs on 316L SS | Complete oxidation within 14 days | [11] |

| In Vitro Stability in PBS (Alkanethiol SAMs on 316L SS) | Desorption after 21 days | [11] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of alkanethiol SAMs on gold surfaces.

Preparation of Alkanethiol SAMs

The most common method for preparing alkanethiol SAMs is through solution-phase deposition.[12][13]

Materials and Equipment:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

Alkanethiol of choice

-

Anhydrous ethanol (B145695) (200 proof)

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

-

Sonicator

Protocol:

-

Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, plasma or piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; use with extreme caution ) can be employed.

-

Thiol Solution Preparation: Prepare a 1 mM solution of the desired alkanethiol in anhydrous ethanol. For mixed SAMs, prepare individual stock solutions and then mix them in the desired molar ratio.[12][14]

-

Self-Assembly: Immerse the clean gold substrate into the alkanethiol solution in a clean vial.[13][15] To minimize oxidation, it is recommended to purge the vial with nitrogen gas before sealing.[13]

-

Incubation: Allow the self-assembly process to proceed for 12-48 hours at room temperature.[12][13] Longer incubation times generally lead to more ordered and densely packed monolayers.[13]

-

Rinsing: After incubation, remove the substrate from the solution using tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[12][15]

-

Drying: Dry the substrate under a gentle stream of nitrogen gas.[12][15] The SAM-modified substrate is now ready for characterization or further use.

Characterization Techniques

A combination of surface-sensitive techniques is typically used to verify the formation and quality of the alkanethiol SAM.

4.2.1. X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface and the chemical state of the elements. For alkanethiol SAMs on gold, XPS can confirm the presence of sulfur from the thiol and carbon from the alkyl chain. The binding energy of the S 2p peak can distinguish between chemisorbed thiolate (~162 eV) and oxidized sulfur species like sulfonates (~168 eV).[6][11]

4.2.2. Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet (typically water) on the surface, which provides information about the surface wettability and, consequently, the nature of the terminal functional group of the SAM. For example, a SAM terminated with methyl groups (-CH₃) will be hydrophobic with a high water contact angle, while a SAM terminated with carboxylic acid groups (-COOH) will be hydrophilic with a low water contact angle.

4.2.3. Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of the SAM surface at the nanoscale. It can be used to assess the uniformity and smoothness of the monolayer and to identify any defects or domains.[16]

Visualizing Key Processes and Concepts

The following diagrams, generated using the DOT language, illustrate fundamental aspects of alkanethiol SAMs.

Caption: The self-assembly process of alkanethiols on a gold surface.

Caption: A typical experimental workflow for SAM formation and characterization.

Caption: Application of an alkanethiol-modified gold surface in a biosensor.

Applications in Research and Drug Development

The ability to precisely control surface chemistry makes alkanethiol SAMs highly valuable in the life sciences.

-

Biosensors: SAMs provide a stable and well-defined platform for the immobilization of biorecognition elements such as antibodies, enzymes, and DNA.[4][17] The terminal functional groups of the alkanethiols can be used to covalently attach these biomolecules, creating highly specific and sensitive biosensors.[18]

-

Drug Delivery: Gold nanoparticles functionalized with alkanethiol SAMs are being explored for targeted drug delivery.[19] The SAM can be designed to carry a therapeutic agent and to include targeting ligands that direct the nanoparticle to specific cells or tissues.

-

Microarrays: Mixed alkanethiol SAMs are used to create surfaces with controlled wettability, which is crucial for producing high-quality microarrays for applications such as DNA and protein analysis.[12][14]

-

Cell Adhesion Studies: By patterning SAMs with different terminal groups, researchers can create surfaces with defined regions of varying chemistry to study cell adhesion, migration, and differentiation.

Stability and Limitations

While alkanethiol SAMs on gold are relatively robust, their long-term stability can be affected by environmental factors. Exposure to ambient air, particularly in the presence of light and ozone, can lead to the oxidation of the sulfur headgroup, which can compromise the integrity of the SAM.[6][20] The stability of the SAM is also dependent on the alkyl chain length, with longer chains providing greater protection against oxidation.[6] For applications requiring long-term stability, particularly in biological environments, careful consideration of these factors is essential.

Conclusion

Alkanethiol self-assembled monolayers on gold represent a powerful and versatile platform for surface modification. Their ease of preparation, well-defined structure, and tunable surface properties have made them an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles of SAM formation, appropriate characterization techniques, and potential stability issues is crucial for the successful implementation of this technology in a wide array of advanced applications.

References

- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. biomaterials.org [biomaterials.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. The use of alkanethiol self-assembled monolayers on 316L stainless steel for coronary artery stent nanomedicine applications: an oxidative and in vitro stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 14. Mixed alkanethiol self-assembled monolayers as substrates for microarraying applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. if.tugraz.at [if.tugraz.at]

- 17. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Linker Molecules for Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the transformation of simple nanostructures into sophisticated tools for targeted drug delivery, advanced diagnostics, and innovative therapeutics. The selection of an appropriate linker molecule is a critical determinant in the successful design and performance of these functionalized nanoparticles. This technical guide provides an in-depth exploration of the core principles of linker chemistry, offering a comparative analysis of common linker types, detailed experimental protocols, and quantitative data to inform the rational design of nanoparticle conjugates.

The Role of Linker Molecules

Linker molecules act as molecular bridges, covalently or non-covalently attaching bioactive molecules—such as drugs, targeting ligands (antibodies, peptides), and imaging agents—to the surface of a nanoparticle. The linker's chemical nature dictates the stability, bioavailability, and targeting specificity of the final nanoparticle conjugate. A well-chosen linker ensures that the attached molecule retains its biological activity and is presented in an optimal orientation for interaction with its target.

Classification of Linker Molecules

Linker molecules can be broadly classified based on their reactivity, cleavability, and the functional groups they target.

Based on Reactive Chemistry

The choice of linker is primarily dictated by the available functional groups on the nanoparticle surface and the molecule to be conjugated.

-

Amine-Reactive Linkers: These are among the most common linkers, targeting primary amines (-NH₂) present in proteins and peptides (e.g., lysine (B10760008) residues).

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines to form stable amide bonds.[1] This chemistry is widely used due to its efficiency and relatively mild reaction conditions.[2][3] However, NHS esters are susceptible to hydrolysis in aqueous environments, a factor that increases with higher pH.[3]

-

Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine.[4] The reaction is often performed in the presence of NHS or its water-soluble analog, Sulfo-NHS, to enhance efficiency and create a more stable amine-reactive intermediate.[5][6]

-

-

Thiol-Reactive Linkers: These linkers specifically target sulfhydryl groups (-SH) found in cysteine residues of proteins and peptides.

-

"Click Chemistry" Linkers: This category encompasses a range of bioorthogonal reactions that are highly specific, efficient, and occur under mild, biocompatible conditions.[9][10]

-

Azide-Alkyne Cycloaddition: The copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage is a cornerstone of click chemistry.[10][11]

-

Inverse Electron Demand Diels-Alder (iEDDA): This reaction involves the rapid and specific cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[12]

-

-

Phosphonic Acid Linkers: These linkers are particularly effective for functionalizing metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) due to their ability to form strong, multidentate covalent bonds with the metal oxide surface, offering superior stability compared to carboxylic acid linkers.[13]

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker is critical for applications like drug delivery, as it dictates the mechanism of payload release.[14][15]

-

Cleavable Linkers: These linkers are designed to break under specific physiological conditions, enabling controlled release of the conjugated molecule at the target site.[14][16] Common cleavage mechanisms include:

-

pH-sensitive linkers (e.g., hydrazones, acetals): These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) or lysosomes (pH 4.8).[16][17]

-

Enzyme-sensitive linkers (e.g., peptide-based): These linkers incorporate peptide sequences that are substrates for specific enzymes, such as proteases (e.g., cathepsin B), which are often overexpressed in tumor tissues.[16]

-

Redox-sensitive linkers (e.g., disulfide bonds): These linkers are cleaved in the presence of reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the bloodstream.[16]

-

-

Non-Cleavable Linkers: These linkers form a stable bond that is not designed to be broken.[16][18] Release of the payload from nanoparticles functionalized with non-cleavable linkers typically occurs after internalization and degradation of the entire conjugate within the lysosome.[16] This approach can offer greater stability in circulation and a reduced risk of premature drug release.[18]

Quantitative Data for Linker Selection

The following tables summarize key quantitative parameters for various linker chemistries to aid in the selection of the most appropriate linker for a given application.

Table 1: Comparison of Common Crosslinking Chemistries [3]

| Feature | Succinimidyl Esters (e.g., DSS) | Maleimides (e.g., BMH) | Carbodiimides (e.g., EDC + NHS) | Heterobifunctional (e.g., SMCC) |

| Target Functional Group(s) | Primary Amines (-NH₂) | Sulfhydryls (-SH) | Carboxyls (-COOH) & Primary Amines (-NH₂) | Primary Amines (-NH₂) & Sulfhydryls (-SH) |

| Reactive Moiety | NHS Ester | Maleimide (B117702) | Carbodiimide | NHS Ester & Maleimide |

| Bond Formed | Stable Amide Bond | Stable Thioether Bond | Amide Bond (zero-length) | Amide and Thioether Bonds |

| Optimal Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | Activation: 4.5-6.0; Coupling: 7.2-8.5 | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5 |

| Reaction Speed | Fast (minutes to hours) | Very Fast (minutes) | Variable (minutes to hours) | Staged (hours) |

| Key Advantage | High reactivity with abundant amines | High specificity for thiols | Creates "zero-length" crosslinks | Allows for controlled, sequential conjugation |

| Key Limitation | Susceptible to hydrolysis | Requires free sulfhydryl groups | Can lead to polymerization if not controlled | More complex, multi-step process |

Table 2: Quantitative Data on Linker-Nanoparticle Interactions

| Linker Type | Nanoparticle | Ligand/Adsorbate | Binding Affinity (K) / Adsorption Constant | Grafting Density | Reference |

| Phosphonic Acid | Titanium Dioxide (TiO₂) | Octadecylphosphonic acid (ODPA) | 1.2 x 10⁵ M⁻¹ | 4.8 nm⁻² | [13] |

| Carboxylic Acid | Titanium Dioxide (TiO₂) | Oleic Acid | 3.5 x 10³ M⁻¹ | 2.1 nm⁻² | [13] |

| Thiol | Gold (Au) | Thiol-PEG | - | 3.9 ± 0.2 molecules/nm² | [19] |

| - | Gold (Au) | Mannose-terminated linkers of varying lengths | K_d of 0.43 nM (longest linker) | - | [20] |

Table 3: Reaction Parameters for EDC/NHS Coupling [4]

| Reaction Step | Recommended pH Range | Recommended Reagent Molar Ratio (relative to Carboxyl groups) | Recommended Time | Recommended Temperature |

| Activation | 4.5 - 6.0 | EDC: 1-10; NHS: 1-2.5 | 15 - 30 minutes | Room Temperature |

| Coupling | 7.2 - 8.5 | Amine-containing molecule: 1-10 | 1 - 4 hours | Room Temperature |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful functionalization of nanoparticles. Below are methodologies for key conjugation techniques.

Protocol 1: EDC/NHS Coupling for Amine Conjugation to Carboxylated Nanoparticles[4][5][21][22]

This protocol describes the covalent attachment of an amine-containing molecule (e.g., a protein or peptide) to nanoparticles with surface carboxyl groups.

Materials:

-

Carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles)

-

Amine-containing molecule (e.g., protein, peptide, or Amino-PEG linker)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Washing Buffer: PBS or other suitable buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine, pH 8.5

Procedure:

-

Nanoparticle Preparation:

-

Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

-

Sonicate the suspension briefly to ensure a homogenous dispersion.

-

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.

-

Add the EDC solution to the nanoparticle suspension and mix gently.

-

Immediately add the NHS solution to the mixture.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

-

-

Conjugation with Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated nanoparticle suspension to the solution of the amine-containing molecule. Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with the Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Washing:

-

To quench the reaction and cap any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.

-

Incubate for 30 minutes at room temperature.

-

Pellet the functionalized nanoparticles by centrifugation or magnetic separation.

-

Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

-

Repeat the washing step at least three times to remove unreacted reagents and byproducts.

-

-

Final Resuspension and Storage:

-

Resuspend the final washed nanoparticle pellet in a suitable storage buffer (e.g., PBS).

-

Store the functionalized nanoparticles at 4°C.

-

Protocol 2: Maleimide-Thiol Conjugation[7][8][12]

This protocol details the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide) to maleimide-functionalized nanoparticles.

Materials:

-

Maleimide-functionalized nanoparticles

-

Thiol-containing molecule (e.g., peptide with a terminal cysteine)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.4, or 10 mM HEPES, pH 7.0.

-

Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

-

Desalting column (optional)

Procedure:

-

Preparation of Reagents:

-

Prepare the Reaction Buffer and degas it by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of thiols.

-

Dissolve the maleimide-functionalized nanoparticles in the degassed Reaction Buffer.

-

Dissolve the thiol-containing molecule in the degassed Reaction Buffer.

-

-

Reduction of Disulfide Bonds (if necessary):

-

For molecules that may have formed disulfide bonds, a reduction step is necessary to generate free thiols.

-

Add a 10-100 fold molar excess of TCEP to the thiol-containing molecule solution.

-

Incubate for 30-60 minutes at room temperature. (Note: If using DTT as the reducing agent, it must be removed via a desalting column before adding the maleimide-functionalized nanoparticles).

-

-

Conjugation Reaction:

-

Add the thiol-containing molecule solution to the maleimide-functionalized nanoparticle suspension. An optimal maleimide to thiol molar ratio can range from 2:1 to 5:1.[8]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Purify the functionalized nanoparticles to remove unreacted molecules using techniques such as centrifugation, dialysis, or size exclusion chromatography.

-

Wash the purified nanoparticles multiple times with the Reaction Buffer.

-

-

Storage:

-

Resuspend the final product in a suitable buffer and store at 4°C.

-

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to quantify the number of attached molecules.[19]

Table 4: Analytical Techniques for Characterizing Functionalized Nanoparticles [19][21]

| Technique | Information Provided | Sample Requirements | Advantages | Limitations |